Molecular structure and SMILES string for t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate
Molecular structure and SMILES string for t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate
Abstract
This technical guide provides a comprehensive overview of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate, a molecule of significant interest in medicinal chemistry and drug discovery. The document elucidates the molecular structure, including its SMILES string, and details its key physicochemical properties. A proposed synthetic route is outlined, drawing from established methodologies for analogous compounds. Furthermore, this guide explores the potential applications of this compound, particularly its role as a versatile building block in the synthesis of complex pharmaceutical agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's chemical characteristics and potential utility.
Molecular Structure and Physicochemical Properties
t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate is a bifunctional organic molecule characterized by the presence of a carbamate and a sulfonamide moiety. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen offers a strategic advantage in multi-step organic synthesis, allowing for selective reactions at other sites of the molecule.
1.1. Molecular Structure
The definitive structure of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate is presented below:
Caption: 2D Molecular Structure of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate.
1.2. SMILES String
The Simplified Molecular-Input Line-Entry System (SMILES) string for t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate is a linear notation that unambiguously represents the molecule's structure.
Table 1: Molecular Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate |
| CAS Number | 1373232-46-2 |
| Molecular Formula | C15H23NO4S[1] |
| SMILES | CCCCS(=O)(=O)c1cccc(c1)NC(=O)OC(C)(C)C |
1.3. Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for drug development.
Table 2: Predicted Physicochemical Properties
| Property | Value |
| Molecular Weight | 329.42 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 6 |
Note: These properties are computationally predicted and may vary from experimentally determined values.
Proposed Synthesis
2.1. Synthetic Workflow
The proposed synthetic pathway commences with commercially available tert-butyl (3-aminophenyl)carbamate.
Caption: Proposed Synthetic Workflow.
2.2. Experimental Protocol
Step 1: Synthesis of tert-Butyl (3-(chlorosulfonyl)phenyl)carbamate
This step involves the diazotization of tert-butyl (3-aminophenyl)carbamate followed by a copper-catalyzed sulfonyl chloride formation.
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To a stirred solution of tert-butyl (3-aminophenyl)carbamate in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
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The resulting diazonium salt solution is then slowly added to a pre-cooled solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.
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The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.
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The mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield tert-butyl (3-(chlorosulfonyl)phenyl)carbamate.
Step 2: Synthesis of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate
This final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride with a butyl group using an organometallic reagent.
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), a solution of tert-butyl (3-(chlorosulfonyl)phenyl)carbamate in anhydrous tetrahydrofuran (THF) is prepared and cooled to -78 °C.
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To this solution, a solution of butyllithium or a butyl Grignard reagent (e.g., butylmagnesium bromide) in a suitable solvent is added dropwise, maintaining the temperature at -78 °C.
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The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature.
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The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to afford the final product, t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate.
Applications in Drug Development
The structural motifs present in t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate, namely the carbamate and sulfonamide groups, are prevalent in a wide range of biologically active molecules. This makes the title compound a valuable and versatile building block in medicinal chemistry.
3.1. Role as a Synthetic Intermediate
The primary application of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate is as a synthetic intermediate. The Boc-protected amine allows for the selective functionalization of other parts of the molecule. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the free amine, which can then be further elaborated.[2] This orthogonal protection strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.
3.2. The Sulfonamide Moiety in Medicinal Chemistry
The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, including antibiotics, diuretics, and anticonvulsants.[3] Its ability to act as a hydrogen bond donor and acceptor allows it to interact with biological targets. The butane-1-sulfonyl group in the title compound can be envisioned to occupy hydrophobic pockets in target proteins, contributing to binding affinity.
3.3. The Carbamate Linker in Drug Design
Carbamates are frequently employed as linkers in drug design, connecting different pharmacophoric elements.[4] They can also serve as bioisosteres for amide bonds, offering improved metabolic stability. The carbamate in t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate provides a stable linkage that can be incorporated into larger molecules.
Characterization
The unambiguous identification and purity assessment of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate would be achieved through a combination of spectroscopic techniques. While experimental data for this specific compound is not publicly available, the expected spectral characteristics can be predicted.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the butyl chain, and the singlet for the nine equivalent protons of the tert-butyl group. The NH proton of the carbamate will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbons of the butyl group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.
A general protocol for NMR analysis would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and acquiring the spectra on a high-field NMR spectrometer.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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N-H stretching of the carbamate.
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C=O stretching of the carbamate.
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S=O stretching of the sulfonyl group.
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C-H stretching of the aromatic and aliphatic groups.
4.3. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would likely show the protonated molecule [M+H]⁺.
Conclusion
t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate is a molecule with significant potential as a building block in the synthesis of novel therapeutic agents. Its bifunctional nature, combining a protected amine and a sulfonamide moiety, offers synthetic versatility. While detailed biological studies on this specific compound are lacking, its structural components are well-represented in a multitude of bioactive compounds. This technical guide provides a foundational understanding of its structure, a plausible synthetic route, and its potential applications, thereby serving as a valuable resource for researchers in the field of drug discovery and development.
References
- (Reference to a general organic chemistry textbook for synthesis principles)
